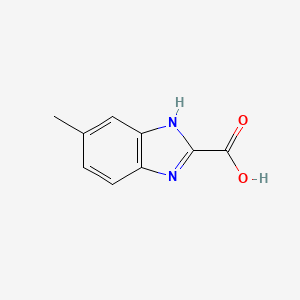

6-methyl-1H-benzimidazole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1H-benzimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDFRCAJGXZHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363979 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99459-47-9 | |

| Record name | 6-methyl-1H-benzimidazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 6-methyl-1H-benzimidazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

6-methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif, featuring a benzimidazole core substituted with a methyl group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This guide offers an in-depth exploration of the fundamental physicochemical properties of this compound, with a particular focus on its basicity, which is a critical determinant of its behavior in physiological and formulation contexts. We will delve into its synthesis, tautomerism, ionization, solubility, and the interplay of its functional groups, providing both theoretical understanding and practical experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the development of novel therapeutics and other advanced chemical applications based on the benzimidazole scaffold.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged structure in medicinal chemistry.[2][3] This assertion is supported by its presence in numerous FDA-approved drugs.[3] The unique electronic and structural features of the benzimidazole nucleus, including its aromaticity, hydrogen bond donor-acceptor capabilities, and potential for π-π stacking interactions, enable it to bind to a diverse range of biological macromolecules.[2] Consequently, benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5]

This compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is a key intermediate in the synthesis of more complex molecules.[1] The strategic placement of the methyl group at the 6-position and the carboxylic acid at the 2-position provides distinct opportunities for chemical modification and influences the molecule's overall physicochemical profile. Understanding the core properties of this specific derivative is paramount for its effective utilization in drug design and development.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through several established routes, primarily involving the condensation of a substituted o-phenylenediamine with a suitable carboxylic acid derivative.

Common Synthetic Pathways

One of the most prevalent methods for constructing the benzimidazole core is the Phillips-Ladenburg condensation . This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating. For the synthesis of the title compound, 4-methyl-o-phenylenediamine would be reacted with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.

A more direct and specific method reported for the synthesis of benzimidazole-2-carboxylic acids involves the oxidation of the corresponding 2-hydroxymethylbenzimidazole . This precursor can be synthesized by the condensation of the appropriate o-phenylenediamine with glycolic acid.[6] The subsequent oxidation of the alcohol to the carboxylic acid can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄).

Caption: General synthetic scheme for this compound.

Structural Features and Tautomerism

A critical aspect of the benzimidazole structure is the existence of annular tautomerism. Due to the migration of the proton between the two nitrogen atoms of the imidazole ring, this compound exists as a mixture of two equivalent tautomers: this compound and 5-methyl-1H-benzimidazole-2-carboxylic acid. This is an important consideration in structural analysis and in understanding its interactions with biological targets, as both tautomers are in equilibrium.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties: A Focus on Basicity

The physicochemical properties of a drug candidate, such as its ionization constant (pKa) and solubility, are fundamental parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Ionization and pKa

This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

-

Acidic Group: The carboxylic acid group at the 2-position is acidic and will be deprotonated at physiological pH.

-

Basic Group: The imidazole ring is basic and can be protonated.

The methyl group at the 6-position is an electron-donating group, which would be expected to slightly increase the basicity of the imidazole nitrogens. Conversely, the electron-withdrawing carboxylic acid group at the 2-position will decrease the basicity of the imidazole ring. The interplay of these substituents will determine the precise pKa values.

Caption: Ionization states of this compound at different pH values.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Range | Rationale/Reference |

| Molecular Formula | C₉H₈N₂O₂ | - |

| Molecular Weight | 176.17 g/mol | [1] |

| pKa (acidic) | ~3-4 | Predicted for a similar isomer.[7] |

| pKa (basic) | ~4-5 | Influence of electron-withdrawing COOH. |

| Aqueous Solubility | Poorly soluble in water | Qualitative vendor information. |

| LogP (calculated) | Varies with pH | Expected to be more lipophilic in its neutral form. |

Solubility

The aqueous solubility of this compound is reported to be low.[7] As an amphoteric substance, its solubility is expected to be pH-dependent. At its isoelectric point (the pH at which the net charge is zero), the compound will likely exhibit its minimum solubility. Solubility will increase in both acidic and alkaline solutions due to the formation of the more soluble cationic (protonated imidazole) and anionic (deprotonated carboxylate) species, respectively.

Biological Activity and Mechanism of Action: A Structure-Activity Perspective

While specific biological activity data for this compound is limited in publicly available literature, the broader class of benzimidazole derivatives has been extensively studied.

Potential as an Anticancer and Antimicrobial Agent

Benzimidazole derivatives are known to exhibit potent anticancer and antimicrobial activities.[4][5] Their mechanism of action is often attributed to their ability to interact with key biological targets. For instance, some benzimidazoles function as tubulin polymerization inhibitors, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. Others have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation, such as topoisomerases and kinases.[1] The structural similarity of the benzimidazole core to purine bases allows these compounds to interfere with nucleic acid and protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2][4]

-

The 2-position: Substituents at the 2-position are known to significantly modulate the biological activity. The carboxylic acid group in the title compound provides a handle for further derivatization, for example, through amide bond formation, to explore new chemical space and potentially enhance target binding.

-

The 6-position: The methyl group at the 6-position can influence the lipophilicity and metabolic stability of the compound. Its electron-donating nature can also impact the electronic properties of the benzimidazole ring, which may affect its binding affinity to biological targets.

Experimental Protocols for Characterization

To address the gap in experimental data for this compound, the following established protocols can be employed for its thorough characterization.

Protocol for pKa Determination by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of an ionizable compound changes with pH.

Materials:

-

This compound

-

A series of buffers with known pH values (e.g., phosphate, borate, citrate buffers) covering a range from pH 2 to 12

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

-

Prepare a series of buffered solutions of the compound by diluting a small aliquot of the stock solution into each buffer to a final concentration of approximately 10-20 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH and pKa.

-

Record the UV-Vis spectrum of each buffered solution from approximately 200 to 400 nm.

-

Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer.

-

The resulting sigmoidal curve can be analyzed to determine the pKa value(s), which corresponds to the inflection point(s) of the curve.

Protocol for Aqueous Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

Materials:

-

This compound (solid)

-

Purified water and buffers of various pH values

-

Small glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Add an excess amount of the solid compound to a series of vials containing purified water or buffers of different pH values.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for experimental characterization of pKa and solubility.

Conclusion and Future Perspectives

This compound represents a valuable building block in the design of novel bioactive compounds. Its amphoteric nature, governed by the acidic carboxylic acid and basic benzimidazole ring, is a key determinant of its physicochemical properties and, consequently, its potential as a drug candidate. While this guide provides a comprehensive overview of its known and predicted properties, it also highlights the need for further experimental characterization. The determination of its precise pKa values and a quantitative assessment of its pH-dependent solubility are crucial next steps for any research program utilizing this compound. Future studies should also focus on synthesizing derivatives, particularly at the 2-position, to explore the structure-activity relationships and unlock the full therapeutic potential of this promising scaffold.

References

-

Journal of Current Pharma Research. (2018). Physical Properties of Benzimidazole. Retrieved from [Link]

- Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- Research Journal of Chemical Sciences. (2021).

- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

-

PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

- ResearchGate. (2021).

- Ali, M., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 10(3), 273-278.

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

- Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Advances, 8(64), 36769-36773.

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.

- López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(3), 221-224.

- Baumgartner, M., et al. (2017). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. European Journal of Medicinal Chemistry, 138, 978-990.

-

precisionFDA. (n.d.). 1H-BENZIMIDAZOLE-2-CARBOXYLIC ACID, 5-(((2-CARBOXYETHYL)-2-PYRIDINYLAMINO)CARBONYL)-1-METHYL-. Retrieved from [Link]

- Mohammed, S. M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969.

- Al-Dhfyan, A., & Al-Masoudi, N. A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4983.

-

Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

- Lim, D. Z., & Izan, S. M. (2022).

-

PubChem. (n.d.). 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 1H-Benzimidazole-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Methyl-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]

Sources

- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. chembk.com [chembk.com]

- 8. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 6-methyl-1H-benzimidazole-2-carboxylic acid

Abstract

This guide provides an in-depth exploration of the synthetic pathways leading to 6-methyl-1H-benzimidazole-2-carboxylic acid, a pivotal heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries.[1] The benzimidazole core is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial building block for more complex molecules.[2] This document details the underlying chemical principles, reaction mechanisms, and step-by-step experimental protocols for its synthesis. It is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology for the preparation of this key intermediate.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is structurally analogous to naturally occurring nucleotides, allowing it to readily interact with biological macromolecules.[3] This characteristic underpins the wide range of biological activities exhibited by benzimidazole derivatives, including anticancer, antimicrobial, and antiviral properties.[1][4] this compound (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ) is particularly valuable due to the versatile reactivity of its carboxylic acid group, which facilitates further derivatization and coupling reactions, such as amide bond formation.[1] Notably, it is a key precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension.[5]

This guide focuses on a reliable and commonly employed two-step synthetic strategy, beginning with the condensation of a substituted o-phenylenediamine, followed by a controlled oxidation to yield the target carboxylic acid. We will delve into the causality behind the procedural choices, ensuring a reproducible and well-understood synthetic process.

Strategic Overview of the Synthesis

The construction of the benzimidazole core is most frequently achieved through the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6][7] This foundational reaction is known as the Phillips-Ladenburg condensation.[8] For the synthesis of this compound, a direct condensation of 4-methyl-1,2-phenylenediamine with a dicarboxylic acid equivalent can be challenging.

A more controlled and higher-yielding approach involves a two-step sequence:

-

Formation of a Stable Intermediate: First, 4-methyl-1,2-phenylenediamine is condensed with a suitable synthon to form a 2-substituted-6-methyl-1H-benzimidazole. Using glycolic acid is an effective choice as it introduces a hydroxymethyl group at the 2-position, yielding (6-methyl-1H-benzimidazol-2-yl)methanol.[9] This intermediate is stable and readily purified.

-

Oxidation to the Carboxylic Acid: The primary alcohol of the intermediate is then oxidized to the corresponding carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation.[1]

This strategy offers superior control over the reaction, preventing over-oxidation or the formation of unwanted side products that can occur with more direct, one-pot methods.

Logical Workflow for Synthesis and Verification

Caption: Overall workflow from starting materials to final product characterization.

Mechanistic Insights

Step 1: Phillips-Ladenburg Condensation

The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is a classic acid-catalyzed condensation-cyclization reaction.[6]

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of glycolic acid, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: One of the amino groups of 4-methyl-1,2-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon.

-

Dehydration & Cyclization: A molecule of water is eliminated to form a Schiff base (imine) intermediate. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon.

-

Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic benzimidazole ring.

Step 2: Oxidation with Potassium Permanganate

The oxidation of the primary alcohol in (6-methyl-1H-benzimidazol-2-yl)methanol to a carboxylic acid using KMnO₄ proceeds via a manganate ester intermediate.

-

Formation of Manganate Ester: The alcohol attacks the manganese atom of the permanganate ion.

-

Hydride Abstraction: In the rate-determining step, a base (often water or hydroxide) abstracts the alcoholic proton, leading to the concerted cleavage of the C-H bond and the formation of an aldehyde intermediate.

-

Hydration and Further Oxidation: The aldehyde is hydrated to a gem-diol, which is then rapidly oxidized by another molecule of KMnO₄ via a similar mechanism to yield the final carboxylic acid. The reaction is driven to completion by the stability of the carboxylate salt formed under the typically basic or neutral conditions of the oxidation.

Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes only. All laboratory work should be conducted with appropriate safety measures, including the use of personal protective equipment (PPE), in a well-ventilated fume hood.

Protocol 1: Synthesis of (6-methyl-1H-benzimidazol-2-yl)methanol

This procedure is adapted from established methods for synthesizing 2-hydroxymethyl benzimidazoles from o-phenylenediamines and glycolic acid.[9]

Reagents and Materials:

-

4-methyl-1,2-phenylenediamine

-

Glycolic acid

-

4M Hydrochloric Acid (HCl)

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a 250 mL round-bottom flask, combine 4-methyl-1,2-phenylenediamine (e.g., 12.2 g, 0.1 mol) and glycolic acid (e.g., 8.4 g, 0.11 mol).

-

Add 100 mL of 4M HCl. The diamine will dissolve to form its hydrochloride salt.

-

Heat the mixture to reflux (approximately 100-105 °C) with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask to room temperature in an ice bath.

-

Slowly neutralize the acidic solution by adding 10% NaOH solution dropwise with constant stirring. The product will begin to precipitate. Continue adding NaOH until the pH of the solution is approximately 7-8.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Dry the product under vacuum at 60 °C to obtain crude (6-methyl-1H-benzimidazol-2-yl)methanol. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Oxidation to this compound

This protocol utilizes potassium permanganate for the selective oxidation of the primary alcohol.[1]

Reagents and Materials:

-

(6-methyl-1H-benzimidazol-2-yl)methanol

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

-

Dissolve the crude (6-methyl-1H-benzimidazol-2-yl)methanol (e.g., 16.2 g, 0.1 mol) in 200 mL of a 1:1 acetone/water mixture in a 500 mL round-bottom flask equipped with a mechanical stirrer.

-

In a separate beaker, prepare a solution of KMnO₄ (e.g., 20.5 g, 0.13 mol, 1.3 equivalents) in 150 mL of water.

-

Cool the flask containing the benzimidazole solution to 0-5 °C in an ice-salt bath.

-

Add the KMnO₄ solution dropwise to the stirred benzimidazole solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete oxidation.

-

Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the purple color disappears.

-

Filter the mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the Celite pad with a small amount of hot water.

-

Combine the filtrates and cool the solution in an ice bath.

-

Acidify the clear filtrate by slowly adding concentrated HCl with stirring until the pH is approximately 3-4. The target carboxylic acid will precipitate as a white solid.

-

Collect the product by vacuum filtration, wash with cold deionized water, and dry under vacuum at 80-100 °C.

Data Summary and Characterization

Table 1: Representative Reaction Parameters

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Condensation | 4-methyl-1,2-phenylenediamine, Glycolic acid | 4M HCl | 100-105 | 4-6 | 80-90 |

| 2. Oxidation | (6-methyl-1H-benzimidazol-2-yl)methanol, KMnO₄ | Acetone/Water | 0-10 | 3-5 | 75-85 |

Characterization Data:

The final product, this compound, should be characterized to confirm its identity and purity.

-

Melting Point: The melting point should be sharp and consistent with literature values.

-

FT-IR (KBr, cm⁻¹): Expected characteristic peaks include a broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), N-H stretch (~3100-3400 cm⁻¹), and C-H stretches for aromatic and methyl groups.[10]

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals would include a downfield singlet for the carboxylic acid proton (>12 ppm), a singlet for the N-H proton, aromatic protons in the 7.0-7.8 ppm range, and a singlet for the methyl group protons around 2.4 ppm.

-

Mass Spectrometry (ESI-MS): The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the product (176.17 g/mol ), typically observed as [M+H]⁺ at 177.1.

Synthetic Pathway Visualization

Caption: Chemical structures and transformations in the two-step synthesis.

Conclusion and Future Directions

The two-step synthesis of this compound via condensation and subsequent oxidation represents a reliable, scalable, and well-understood method for producing this valuable pharmaceutical intermediate. The causality is clear: the initial condensation builds the core heterocyclic scaffold with a functional handle (the hydroxymethyl group) that is readily and selectively converted to the desired carboxylic acid in the second step. This avoids the harsher conditions or potential side-reactions of a one-pot synthesis from dicarboxylic acids.

Future research may focus on optimizing this process using green chemistry principles. This could involve exploring solvent-free reaction conditions, employing heterogeneous catalysts to simplify purification, or developing continuous flow reactor systems to improve safety, control, and efficiency on an industrial scale.[1]

References

- Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- National Institutes of Health. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]

- International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.com. Retrieved from [Link]

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. Retrieved from [Link]

- National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. PMC. Retrieved from [Link]

- SlideShare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

- Impactfactor. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological. Retrieved from [Link]

- AIP Publishing. (n.d.). Synthesis and characterization of some benzimidazole derivatives from 4-methyl ortho-phenylene diamine and evaluating their effectiveness against bacteria and fungi. Retrieved from [Link]

- ResearchGate. (n.d.). Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. Retrieved from [Link]

- Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- ResearchGate. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N -arylation. Retrieved from [Link]

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC. Retrieved from [Link]

- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. Retrieved from [Link]

- MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

- eJManager. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME BENZIMIDAZOLE DERIVATIVES FROM 4-BENZOYL-O – PHENYLENE DIAMINE. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

- Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

- Journal of the American Chemical Society. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Retrieved from [Link]

- Scholars Research Library. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Retrieved from [Link]

- National Institutes of Health. (n.d.). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC. Retrieved from [Link]

- SciSpace. (2020). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Retrieved from [Link]

- Royal Society of Chemistry. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Retrieved from [Link]

- MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

- National Institutes of Health. (n.d.). 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid. PMC. Retrieved from [Link]

- ResearchGate. (n.d.). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Retrieved from [Link]

- Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]

- ResearchGate. (n.d.). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Retrieved from [Link]

Sources

- 1. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijariie.com [ijariie.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. banglajol.info [banglajol.info]

- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

6-methyl-1H-benzimidazole-2-carboxylic acid CAS number 99459-47-9

An In-depth Technical Guide to 6-methyl-1H-benzimidazole-2-carboxylic acid (CAS 99459-47-9): A Key Intermediate in Modern Drug Discovery

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data on its synthesis, characterization, and application as a pivotal intermediate in the creation of complex therapeutic agents. We will explore the causality behind synthetic choices and the compound's role in developing next-generation pharmaceuticals.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system is a privileged scaffold in drug discovery, renowned for its versatile binding capabilities and presence in numerous FDA-approved drugs. Its unique structure, featuring a bicyclic system with two nitrogen atoms, allows it to act as a bioisostere for naturally occurring nucleotides, engaging with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

This compound (Compound 1 ) is a specialized derivative within this class. The addition of a methyl group at the 6-position and a carboxylic acid at the 2-position provides chemists with specific steric and electronic properties to fine-tune molecular interactions. The carboxylic acid moiety, in particular, serves as a crucial synthetic handle for amide bond formation, enabling its conjugation to other molecular fragments to build extensive and diverse chemical libraries for screening.

While not an active pharmaceutical ingredient itself, this compound is a high-value intermediate. Its primary application lies in the synthesis of potent and selective enzyme inhibitors, particularly in the fields of metabolic disorders and oncology.

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing benzimidazole-2-carboxylic acids is the Phillips-Ladenburg condensation . This classic reaction involves the condensation of an o-phenylenediamine derivative with an oxalic acid equivalent. For the synthesis of Compound 1 , the specific precursor is 4-methyl-1,2-diaminobenzene.

Recommended Synthetic Protocol

This protocol is a self-validating system designed for high yield and purity.

Step 1: Condensation Reaction

-

To a stirred solution of 4-methyl-1,2-diaminobenzene (1.0 eq) in a mixture of water and ethanol (1:1), add oxalic acid (1.1 eq).

-

Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Causality Note: Refluxing in a protic solvent mixture facilitates the initial formation of the diamide intermediate and the subsequent acid-catalyzed intramolecular cyclization and dehydration to form the benzimidazole ring. The excess oxalic acid ensures the complete consumption of the diamine.

-

-

Upon completion, cool the reaction mixture to room temperature, then further cool in an ice bath to promote precipitation.

Step 2: Isolation and Purification

-

Filter the resulting precipitate through a Büchner funnel and wash thoroughly with cold water to remove any unreacted oxalic acid and other water-soluble impurities.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

-

Trustworthiness Note: Recrystallization is a critical step. The purity of this intermediate is paramount for the success of subsequent coupling reactions. Purity should be confirmed by analytical methods before proceeding.

-

-

Dry the purified product under vacuum to obtain a stable, crystalline solid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard panel of analytical techniques should be employed.

| Analytical Method | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic protons (with splitting patterns indicative of their positions), the methyl group protons (singlet), and the exchangeable N-H and carboxylic acid protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the distinct carbon atoms in the benzimidazole ring, the methyl group, and the carboxylic acid carbonyl. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of C₉H₈N₂O₂ (176.17 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak, indicating >95% purity, which is the standard requirement for use in subsequent synthetic steps for drug discovery. |

Application in Drug Development: A Key Intermediate

The primary utility of this compound is as a structural precursor for more complex molecules. The carboxylic acid group is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.

Role in the Synthesis of DGAT2 Inhibitors

One of the most prominent applications of this intermediate is in the development of inhibitors for Diacylglycerol O-acyltransferase 2 (DGAT2). DGAT2 is a critical enzyme in triglyceride synthesis, making it an attractive target for treating metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.

Patents from major pharmaceutical companies frequently cite the use of this compound to construct potent DGAT2 inhibitors. In these syntheses, the compound is coupled with various amine-containing fragments to explore the inhibitor's structure-activity relationship (SAR).

General Experimental Workflow for Amide Coupling

Caption: General workflow for amide coupling reactions using the title compound.

Step-by-Step Protocol:

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, like DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Expertise Note: HATU is an excellent choice for coupling benzimidazole-carboxylic acids as it minimizes racemization and is highly efficient, leading to cleaner reactions and higher yields.

-

-

Add the desired amine component (1.0-1.2 eq) to the activated mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform a standard aqueous workup to remove DMF and excess reagents, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the final product using flash column chromatography to achieve high purity.

Conclusion and Future Outlook

This compound is a quintessential example of a molecular building block that, while not biologically active on its own, is indispensable for the construction of innovative drug candidates. Its straightforward synthesis and versatile reactivity make it a valuable tool in the arsenal of medicinal chemists. As research into complex metabolic and oncological targets continues, the demand for well-characterized, high-purity intermediates like this one will only grow, solidifying its role in the pipeline of future therapeutics.

References

There is limited direct, peer-reviewed literature on this specific intermediate. The primary sources of technical data are chemical supplier databases and patent literature where its synthesis and application are described.

The Biological Versatility of 6-Methyl-1H-benzimidazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Significance of 6-Methyl-1H-benzimidazole-2-carboxylic Acid

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interactions with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] This has rendered benzimidazole derivatives as key components in a variety of clinically used drugs, targeting a wide array of diseases.[3]

Within this important class of compounds, this compound stands out as a versatile synthetic intermediate and a molecule with intrinsic biological potential. The strategic placement of a methyl group at the 6-position and a carboxylic acid at the 2-position provides a unique combination of lipophilicity and functionality, influencing its pharmacokinetic and pharmacodynamic properties. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, providing researchers and drug development professionals with a comprehensive technical resource.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of 4-methyl-1,2-phenylenediamine with a suitable C1 synthon, followed by oxidation. A prevalent laboratory-scale synthesis involves the Phillips-Ladenburg condensation, a robust method for benzimidazole ring formation.

Experimental Protocol: Phillips-Ladenburg Synthesis and Oxidation

Step 1: Condensation to form 2-hydroxymethyl-6-methyl-1H-benzimidazole

-

To a solution of 4-methyl-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as 4N hydrochloric acid, add glycolic acid (1.1 equivalents).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-hydroxymethyl-6-methyl-1H-benzimidazole.

Step 2: Oxidation to this compound

-

Suspend the 2-hydroxymethyl-6-methyl-1H-benzimidazole (1.0 equivalent) in water.

-

Slowly add a solution of potassium permanganate (KMnO₄) (2.0-3.0 equivalents) in water to the suspension while maintaining the temperature below 20°C with an ice bath.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Decolorize the excess KMnO₄ with a suitable reducing agent, such as sodium sulfite.

-

Filter the manganese dioxide precipitate and acidify the filtrate with acetic acid to a pH of 4-5 to precipitate the product.

-

Collect the white precipitate by filtration, wash with cold water, and dry to obtain this compound.

Anticancer Activity: A Promising Avenue

Benzimidazole derivatives are well-documented for their potent anticancer activities, acting through various mechanisms including microtubule disruption, enzyme inhibition, and induction of apoptosis.[3][4][5] this compound has demonstrated significant cytotoxic effects against various cancer cell lines.

In Vitro Anticancer Efficacy

While specific IC50 values for a wide range of cell lines are not extensively published for the parent compound, initial screening has shown promising results. For instance, it exhibited a cell inhibition of 88.04% against non-small cell lung cancer and 77.14% against colon cancer cell lines in one study.[6] The table below summarizes the available data for the parent compound and provides comparative IC50 values for some of its closely related derivatives to illustrate the potential of this chemical class.

| Compound | Cancer Cell Line | Activity | Reference |

| This compound | Non-small cell lung cancer | 88.04% inhibition | [6] |

| This compound | Colon cancer | 77.14% inhibition | [6] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2 (Liver) | IC50 = 0.39 µg/mL | [5] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Huh7 (Liver) | IC50 = 0.32 µg/mL | [5] |

| Benzimidazole-triazole hybrid (Compound 32) | HCT-116 (Colon) | IC50 = 3.87 µM | [5] |

| Benzimidazole-triazole hybrid (Compound 32) | MCF-7 (Breast) | IC50 = 8.34 µM | [5] |

Mechanism of Anticancer Action

The anticancer activity of this compound and its analogs is believed to be multifactorial, primarily involving the induction of apoptosis and the inhibition of key cellular enzymes.[6]

-

Enzyme Inhibition: This class of compounds has been shown to inhibit topoisomerases and various kinases, enzymes crucial for DNA replication and cellular signaling pathways that are often dysregulated in cancer.[6]

-

Induction of Apoptosis: Studies on related benzimidazole derivatives have demonstrated their ability to trigger programmed cell death in cancer cells. This is often mediated through the activation of specific signaling pathways that lead to cellular dismantling.[6]

Below is a generalized workflow for assessing the anticancer activity of a novel benzimidazole derivative.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Culture the test microorganism overnight and then dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Therapeutic Potential

While this compound has demonstrated foundational biological activities, its primary role may be as a key building block for the synthesis of more potent and selective derivatives. The presence of the carboxylic acid group provides a reactive handle for the creation of amides, esters, and other functional groups, allowing for extensive structure-activity relationship (SAR) studies. [4]Future research should focus on:

-

Lead Optimization: Synthesizing a library of derivatives to enhance anticancer and antimicrobial potency while minimizing toxicity.

-

Mechanism Elucidation: Detailed studies to identify the specific molecular targets of the most active compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of promising derivatives in animal models of cancer and infectious diseases.

The versatile nature of the benzimidazole scaffold, combined with the unique substitution pattern of this compound, makes it a highly valuable entity in the ongoing quest for novel therapeutic agents.

References

-

Semantic Scholar. Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Available from: [Link].

-

National Institutes of Health. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Available from: [Link].

-

National Institutes of Health. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available from: [Link].

-

ResearchGate. Benzimidazole derivatives with anticancer activity. Available from: [Link].

-

Bentham Science. Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. Available from: [Link].

-

National Institutes of Health. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Available from: [Link].

-

Arabian Journal of Chemistry. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Available from: [Link].

-

MDPI. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Available from: [Link].

-

ResearchGate. Antimicrobial activity of the tested benzimidazole derivatives... Available from: [Link].

-

ResearchGate. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Available from: [Link].

- Google Patents. EP0173664A2 - Biologically active benzimidazole compounds and process for their preparation.

-

MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available from: [Link].

-

Dhaka University Journal of Pharmaceutical Sciences. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Available from: [Link].

-

National Institutes of Health. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Available from: [Link].

- Google Patents. US7157584B2 - Benzimidazole derivative and use thereof.

-

National Institutes of Health. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. Available from: [Link].

-

ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available from: [Link].

-

Justia Patents. Derivatized benzimidazole compounds, their salts, their complexes, their pharmaceutical compositions and methods for using them for antigeriatric actions. Available from: [Link].

-

ResearchGate. METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Available from: [Link].

-

RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methyl-2-Propyl-1H-Benzimidazole-6-Carboxylic Acid: Synthesis, Properties, and Pharmaceutical Applications. Available from: [Link].

Sources

- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery of 6-Methyl-1H-benzimidazole-2-carboxylic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a myriad of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1] This versatility has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents (e.g., veliparib).[1][2]

Within this broad class of compounds, derivatives of 6-methyl-1H-benzimidazole-2-carboxylic acid represent a particularly promising starting point for the development of novel therapeutics. The rationale for this focus lies in the specific combination of its structural features:

-

The Benzimidazole Core: Provides a rigid, aromatic framework capable of engaging in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets.[3]

-

The 2-Carboxylic Acid Group: Serves as a versatile chemical handle for derivatization. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This position is crucial for modulating properties like solubility, cell permeability, and target binding affinity.[4]

-

The 6-Methyl Group: This small, lipophilic substituent can influence the electronic properties of the benzimidazole ring system and provide a key interaction point within a target's binding pocket, potentially enhancing potency and selectivity.

This technical guide provides an in-depth exploration of the discovery process for derivatives of this compound, from the synthesis of the core scaffold to the biological evaluation and mechanistic understanding of its derivatives.

Part 1: Synthesis of the Core Scaffold and its Derivatives

The discovery of novel therapeutic agents begins with the efficient and versatile synthesis of the core molecule and a library of its derivatives. The this compound scaffold is a key building block for creating more complex and targeted molecules.[4]

Synthesis of this compound

A common and reliable method for the synthesis of the parent compound is through the oxidation of the corresponding methanol derivative. This two-step process is often preferred for its scalability and the availability of starting materials.

Protocol 1: Synthesis of this compound

-

Step 1: Condensation to form (6-Methyl-1H-benzimidazol-2-yl)methanol.

-

4-Methyl-1,2-phenylenediamine is condensed with glycolic acid. This reaction is typically carried out under acidic conditions with heating to drive the cyclization and formation of the benzimidazole ring.

-

-

Step 2: Oxidation to the Carboxylic Acid.

-

The resulting (6-methyl-1H-benzimidazol-2-yl)methanol is then oxidized to this compound. A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[4] The reaction is carefully monitored to ensure complete conversion without over-oxidation.

-

Caption: General synthetic scheme for the core scaffold.

Derivatization via Amide Bond Formation

The carboxylic acid at the C-2 position is an ideal anchor for creating a diverse library of amide derivatives. This is a critical step in drug discovery, as it allows for the introduction of a wide array of chemical functionalities to probe the binding pocket of a biological target and optimize pharmacokinetic properties. A well-established method for this is through the use of peptide coupling agents.

Protocol 2: General Procedure for the Synthesis of N-Substituted 6-Methyl-1H-benzimidazole-2-carboxamides

-

Activation of the Carboxylic Acid: this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (2 equivalents), are added, and the mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: The desired substituted amine (1.1 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours). Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final N-substituted 6-methyl-1H-benzimidazole-2-carboxamide.

Caption: Workflow for amide library synthesis.

Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)

Once a library of derivatives has been synthesized, the next critical phase is to evaluate their biological activity. The this compound scaffold has shown significant promise in the fields of oncology and infectious diseases.

Anticancer Activity

Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases and topoisomerases, and by intercalating into DNA.[4] The derivatization of the 2-carboxamide group allows for the fine-tuning of these interactions.

A study on a closely related series, N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, provides valuable SAR insights that can be extrapolated to the 6-methyl series.[2] In this study, a library of carboxamides was synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Benzimidazole-6-carboxamide Derivatives

| Compound | R Group (at 6-carboxamide) | A549 IC₅₀ (µM) | SW480 IC₅₀ (µM) |

| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |

| Cisplatin | - | 5.77 ± 1.60 | - |

| Doxorubicin | - | 0.46 ± 0.02 | - |

| Etoposide | - | 9.44 ± 1.98 | - |

| Data adapted from a study on 2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides.[2] |

The results from this study highlight several key SAR points:

-

High Potency: Compound 5o , with a 2,4-dimethoxyphenyl substituent, demonstrated exceptional cytotoxicity against the A549 lung cancer cell line, with an IC₅₀ value of 0.15 µM. This was significantly more potent than standard chemotherapeutic agents like cisplatin and etoposide.[2]

-

Influence of Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer activity. Electron-donating groups on the phenyl ring of the amide appear to enhance cytotoxicity.[2]

Mechanistic Insights: Kinase Inhibition

Many benzimidazole derivatives function as ATP-competitive kinase inhibitors.[5] The benzimidazole core can act as a hinge-binding motif, while the substituents at various positions can provide selectivity by interacting with unique features of a specific kinase's active site.[5] The diverse library of amides generated from this compound is well-suited for screening against a panel of cancer-relevant kinases to identify potent and selective inhibitors.

Caption: Mechanism of competitive kinase inhibition.

Antimicrobial Activity

The benzimidazole scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[6] Modifications at the C-2 and C-6 positions have been shown to be critical for potent antibacterial and antifungal activity.[7]

A study involving the synthesis of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines, which incorporates a benzimidazole synthesized from a carboxylic acid precursor, demonstrated that these hybrid molecules exhibit broad-spectrum antimicrobial properties.[8]

Key SAR Observations for Antimicrobial Activity:

-

Broad Spectrum: Derivatives often show activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

-

Lipophilicity and Substitution: The nature and position of substituents on the benzimidazole ring and its derivatives can significantly impact the minimum inhibitory concentration (MIC). Often, increasing lipophilicity through the addition of appropriate functional groups can enhance activity, although a balance must be struck to maintain sufficient solubility.

-

Mechanism of Action: A potential mechanism for the antimicrobial action of some benzimidazole derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[8]

Conclusion and Future Directions

The this compound core is a highly valuable starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the proven biological relevance of the benzimidazole scaffold, makes it an attractive platform for generating diverse chemical libraries. The 2-carboxamide linkage provides a robust and versatile means to explore structure-activity relationships, leading to the identification of potent and selective anticancer and antimicrobial agents.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing a broader range of amides and esters with diverse electronic and steric properties to further probe SAR.

-

Target Identification and Validation: For the most potent compounds, undertaking detailed mechanistic studies to identify and validate their specific molecular targets.

-

Pharmacokinetic Optimization: Profiling lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to guide further optimization towards clinical candidates.

-

In Vivo Efficacy Studies: Progressing the most promising compounds into relevant animal models to evaluate their in vivo efficacy and safety.

By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can effectively harness the potential of this compound derivatives to address unmet needs in oncology and infectious diseases.

References

-

Can, N. T., Tuyen, T. P., & Truong, V. T. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23455-23473. [Link]

-

Huynh, T. K. D., Vo, D. D., Pham, T. H., Nguyen, T. T. T., Le, M. T., Thai, K. M., & Tran, T. D. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances, 14(1), 1-15. [Link]

-

Jalal, S. A., & Al-Salih, A. A. (2022). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. Journal of Applied Pharmaceutical Science, 12(8), 126-134. [Link]

-

Can, N. T., Tuyen, T. P., & Truong, V. T. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 12(48), 31043-31057. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Al-Omair, M. A., Al-Wabli, R. I., & Al-Ghamdi, S. A. (2021). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Journal of Chemistry, 2021, 1-9. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 3(4), 141-150. [Link]

-

Can, N. T., Tuyen, T. P., & Truong, V. T. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23455-23473. [Link]

-

Can, N. T., Tuyen, T. P., & Truong, V. T. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23455-23473. [Link]

-

Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284–2298. [Link]

-

Vlasov, S., Zaremba, O., Kovalenko, S., Fedosov, A., & Chernykh, V. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Pharmaceuticals, 14(11), 1175. [Link]

-

Aroua, L. M., Khan, R. I., & Lotfi, A. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 14(16), 11099-11135. [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). ResearchGate. [Link]

-

Zhang, J., Li, Y., Liu, Y., Zhang, L., Wang, Y., Wang, J., ... & Xu, B. (2017). Discovery of 2-substituted 1H-benzo [d] immidazole-4-carboxamide derivatives as novel poly (ADP-ribose) polymerase-1 inhibitors with in vivo anti-tumor activity. European journal of medicinal chemistry, 132, 26-41. [Link]

-

Aroua, L. M., Khan, R. I., & Lotfi, A. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 14(16), 11099-11135. [Link]

-

Khan, I. A., Ahmad, M., Ashfaq, U. A., Sultan, S., Zaki, M. E. A., Al-Salahi, R., ... & Ayaz, M. (2022). Discovery of Amide-Functionalized Benzimidazolium Salts as Potent α-Glucosidase Inhibitors. Molecules, 27(23), 8234. [Link]

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (n.d.). ResearchGate. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-absi, F. M., Al-doaiss, A. A., Al-Mekhlafi, F. A., ... & Al-Salahi, R. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 444. [Link]

-

Al-Suhaimi, K. S., El-Sayed, M. A., & Al-Ghamdi, S. A. (2018). Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 66(4), 423-426. [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. [Link]

-

Aroua, L. M., Khan, R. I., & Lotfi, A. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 14(16), 11099-11135. [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 4. This compound | 99459-47-9 | Benchchem [benchchem.com]

- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectroscopic Data of 6-methyl-1H-benzimidazole-2-carboxylic acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₂. Its structure features a benzimidazole core, which is a fusion of benzene and imidazole rings, substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents due to its versatile reactivity.[1] The benzimidazole nucleus is a significant scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The therapeutic potential of these compounds often stems from their structural similarity to naturally occurring nucleotides, allowing them to interact with biological macromolecules.[6]

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By delving into the principles and experimental details of various spectroscopic techniques, this document aims to equip researchers and drug development professionals with the knowledge to unambiguously identify and characterize this important molecule.

Molecular Structure and Spectroscopic Correlation

The interpretation of spectroscopic data is fundamentally linked to the molecule's structure. Understanding the expected signals based on the arrangement of atoms and functional groups is paramount for accurate analysis.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule.

Expected ¹H NMR Signals:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~12.5-13.3 | Broad Singlet | 1H | The acidic proton of the imidazole ring is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration.[7] |

| COOH | ~9.0-13.2 | Broad Singlet | 1H | The carboxylic acid proton is also acidic and exhibits a broad signal. Its chemical shift can vary significantly with solvent and hydrogen bonding.[7] |

| Aromatic H | ~6.5-7.7 | Multiplets | 3H | The protons on the benzene ring will appear in the aromatic region. Their specific chemical shifts and coupling patterns depend on the electronic effects of the methyl and imidazole groups. |

| CH₃ | ~2.2-2.9 | Singlet | 3H | The methyl group protons will appear as a singlet in the aliphatic region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for benzimidazole derivatives as it can slow down proton exchange.[4]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[8]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Signals:

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | ~163-174 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a low field.[9] |

| C=N (Imidazole) | ~140-163 | The carbon atom double-bonded to nitrogen in the imidazole ring is also found at a low field.[7] |

| Aromatic C | ~109-140 | The carbon atoms of the benzene ring will appear in this region. The exact chemical shifts are influenced by the substituents. |

| CH₃ | ~20-30 | The methyl carbon will appear in the aliphatic region at a higher field. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard broadband proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Acquire a sufficient number of scans, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Perform Fourier transformation, phasing, and referencing similar to ¹H NMR.

-

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer and often overlaps with C-H stretches.[10][11] |

| N-H (Imidazole) | 3400-3100 | Moderate, Broad | The N-H stretching vibration of the imidazole ring.[3][12] |

| C-H (Aromatic) | 3100-3000 | Weak to Moderate | Stretching vibrations of the C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 3000-2850 | Weak to Moderate | Stretching vibrations of the C-H bonds of the methyl group.[12][13] |

| C=O (Carboxylic Acid) | 1760-1690 | Strong, Sharp | The carbonyl stretch is a very prominent and characteristic peak for carboxylic acids.[10] |